molecular formula C16H20ClN3O B6695620 N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine

N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine

Cat. No.: B6695620
M. Wt: 305.80 g/mol
InChI Key: OZQAASIOGTZBJH-UHFFFAOYSA-N
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Description

N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a complex structure with a cyclopropyl group, a methylimidazole moiety, and a chlorinated methoxyphenyl group, making it a subject of interest for researchers.

Properties

IUPAC Name

N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-20-8-7-18-16(20)15(11-3-4-11)19-10-12-9-13(17)5-6-14(12)21-2/h5-9,11,15,19H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQAASIOGTZBJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C2CC2)NCC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group such as an alkyl or aryl group.

Scientific Research Applications

N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(5-chloro-2-methoxyphenyl)methyl]-1-cyclopropyl-1-(1-methylimidazol-2-yl)methanamine
  • 3-chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
  • (5-chloro-6-methylpyrazin-2-yl)methanamine

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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